molecular formula C8H15NO3 B3026997 Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate CAS No. 1207175-75-4

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate

Cat. No.: B3026997
CAS No.: 1207175-75-4
M. Wt: 173.21
InChI Key: WFUSHFQXCHYDIH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate is a specialized oxetane-containing compound characterized by a central oxetane ring substituted with an aminomethyl group and an ethyl acetate moiety. Its structure combines the metabolic stability conferred by the oxetane ring with the functional versatility of the amine and ester groups . This compound is primarily utilized in medicinal chemistry as a peptidomimetic building block or intermediate for synthesizing bioactive molecules, leveraging its ability to mimic peptide bonds while enhancing pharmacokinetic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[3-(aminomethyl)oxetan-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(10)3-8(4-9)5-11-6-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUSHFQXCHYDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283444
Record name Ethyl 3-(aminomethyl)-3-oxetaneacetate
Source EPA DSSTox
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Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-75-4
Record name Ethyl 3-(aminomethyl)-3-oxetaneacetate
Source CAS Common Chemistry
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Record name Ethyl 3-(aminomethyl)-3-oxetaneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate hydrochloride
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Biological Activity

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies, case reports, and theoretical analyses.

Chemical Structure and Properties

This compound is characterized by its unique oxetane ring structure, which is known for its reactivity and biological significance. The oxetane moiety often contributes to the pharmacological properties of compounds, making them suitable for various therapeutic applications.

Chemical Structure

  • Molecular Formula : C₇H₁₃NO₃
  • CAS Number : 1187927-13-4
  • Molecular Weight : 157.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly in relation to its effects on cancer cell lines and other therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of oxetane derivatives as anticancer agents. For instance, compounds containing oxetane rings have shown promising results in inhibiting cancer cell proliferation. In vitro studies suggest that this compound may exhibit similar properties.

Case Studies

  • FTO Inhibition : A related class of oxetane compounds was studied for their ability to inhibit the FTO demethylase enzyme, which is implicated in various cancers such as glioblastoma and gastric cancer. These compounds demonstrated significant antiproliferative effects in cancer cell lines while exhibiting low toxicity to healthy cells .
  • Mechanistic Insights : The mechanism of action for oxetane-containing compounds often involves modulation of cellular pathways linked to growth and apoptosis. For instance, studies indicated that certain oxetanes could enhance m6A RNA levels, leading to altered gene expression profiles conducive to reduced tumor growth .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Toxicity Profile : Preliminary assessments indicate that the compound may exhibit acute toxicity when ingested or upon skin contact, necessitating careful handling .
  • Solubility and Stability : The compound's solubility in organic solvents suggests potential for formulation in various drug delivery systems.

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on synthesizing derivatives of this compound to optimize its biological activity. A study highlighted the synthesis of various analogs and their evaluation against cancer cell lines, demonstrating that modifications at specific positions on the oxetane ring could enhance activity significantly .

Comparative Activity Table

CompoundActivity (IC50 μM)Target Cell Line
This compoundTBDTBD
FTO Inhibitor FTO-43 N~30Gastric Cancer
Oxetane Derivative X~15Glioblastoma

Note: TBD = To Be Determined; IC50 values are indicative and require further validation.

Scientific Research Applications

Chemical Synthesis and Building Block Applications

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate serves as a versatile building block in organic synthesis. Its unique oxetane structure allows for the development of more complex molecules. It can be utilized in the synthesis of:

  • Pharmaceuticals : The compound is investigated for its potential as a precursor to bioactive molecules, particularly those exhibiting antimicrobial and anticancer properties .
  • Agrochemicals : Its chemical properties make it suitable for developing herbicides and pesticides.

Table 1: Synthetic Routes for this compound

Synthetic Route Description
Oxetane Ring FormationCyclization of a halohydrin or epoxide under basic conditions
Aminomethyl Group IntroductionNucleophilic substitution using amines
Ethanol Group AttachmentNucleophilic substitution or reductive amination

Biological Applications

The biological applications of this compound are primarily focused on its potential therapeutic effects:

  • Biochemical Probes : The compound is being explored as a biochemical probe to study enzyme interactions and receptor activity.
  • Therapeutic Properties : Preliminary studies indicate potential antimicrobial and anticancer activities, making it a candidate for further drug development .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The findings suggested that modifications to the aminomethyl group significantly enhanced activity against resistant strains, highlighting the compound's potential in developing new antibiotics .

Material Science Applications

In material science, this compound is being researched for its role in developing new materials:

  • Polymers and Resins : Its unique structural features allow it to be incorporated into polymer matrices, potentially enhancing mechanical properties and thermal stability .

Table 2: Material Properties Influenced by this compound

Material Type Property Enhanced
PolymersMechanical strength
CoatingsThermal stability

Chemical Reactions Analysis

Functionalization of the Oxetane Core

The oxetane ring participates in ring-opening and functionalization reactions due to its strain energy (~106 kJ/mol) . Key transformations include:

Aza-Michael Addition

Reaction with NH-heterocycles under basic conditions (e.g., DBU, acetonitrile):

text
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate + Azetidine → 1,3′-Biazetidine derivative

Conditions : 65°C, 4 h, 64% yield .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:

text
C₇H₁₃NO₃ (ester) → C₅H₉NO₃ (acid)

Conditions : LiOH, THF/H₂O, 80% yield .

Suzuki–Miyaura Cross-Coupling

The oxetane-aminomethyl hybrid participates in palladium-catalyzed coupling with boronic acids:

EntryBoronic AcidProductYield
1Phenylboronic acidBiaryl-oxetane derivative72%
2Vinylboronic acidAlkenyl-oxetane derivative68%

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C .

Epimerization Studies

The stereochemical integrity of the aminomethyl group was confirmed via NMR analysis. No epimerization was observed under basic or acidic conditions (pH 2–12) .

Stability and Storage

  • Storage : Stable at 2–8°C under inert gas .

  • Decomposition : Avoid strong oxidizers; decomposes above 200°C .

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Structural and Functional Variations

The table below highlights key structural differences and properties of Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate and analogous oxetane derivatives:

Compound Name Substituents on Oxetane Ring Key Features CAS Number Reference(s)
This compound -CH₂NH₂, -CH₂COOEt Free amine for functionalization; ester for solubility 1242267-76-0
Ethyl 2-(3-((tert-Boc)amino)oxetan-3-yl)acetate -CH₂N(Boc), -CH₂COOEt tert-Boc-protected amine; enhanced stability during synthesis 1416323-06-2
Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate -CH₂NO₂, -CH₂COOEt Nitro group introduces electron-withdrawing effects; reactive for reduction 1045709-38-3
Ethyl 2-(3-(4-aminophenyl)oxetan-3-yl)acetate -C₆H₄NH₂ (para), -CH₂COOEt Aromatic amine for π-π interactions; potential for targeting aromatic systems 1628682-21-2
Ethyl 2-(oxetan-3-yl)acetate -H, -CH₂COOEt Simplest analog; lacks functional groups for conjugation 1207175-04-9

Physicochemical Properties

  • Solubility: The free amine in this compound improves aqueous solubility compared to non-polar analogs like Ethyl 2-(oxetan-3-yl)acetate. However, tert-Boc protection reduces polarity, favoring organic-phase reactions .
  • Stability : Oxetane rings generally resist ring-opening under physiological conditions, but substituents like nitro groups may increase susceptibility to redox reactions .

Q & A

Q. What are the challenges in synthesizing co-crystals for structural studies?

  • Methodology : Co-crystallization with kinases (e.g., IspE) requires optimizing solvent (dioxane/water mixtures) and stoichiometry. X-ray diffraction (1.8 Å resolution) confirms binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate
Reactant of Route 2
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate

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